molecular formula C9H15NO2 B13303274 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13303274
M. Wt: 169.22 g/mol
InChI Key: RKTYLKYUDUAVDF-UHFFFAOYSA-N
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Description

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a piperidine ring via a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process involving the formation of the cyclopropane ring and subsequent attachment of the piperidine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-(Piperidin-4-YL)cyclopropane-1-carboxylic acid hydrochloride
  • 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-piperidin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-1-5-10-6-2-7/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTYLKYUDUAVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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